molecular formula C24H13F4N3O2 B2631614 2-(4-fluorophenyl)-4-{3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}-1,2-dihydroisoquinolin-1-one CAS No. 1358339-11-3

2-(4-fluorophenyl)-4-{3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}-1,2-dihydroisoquinolin-1-one

Cat. No.: B2631614
CAS No.: 1358339-11-3
M. Wt: 451.381
InChI Key: UNGCVOSCXIDBLW-UHFFFAOYSA-N
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Description

This compound features a 1,2-dihydroisoquinolin-1-one scaffold substituted at position 4 with a 1,2,4-oxadiazole ring bearing a 4-(trifluoromethyl)phenyl group. The 2-position of the isoquinoline core is substituted with a 4-fluorophenyl moiety. The trifluoromethyl group enhances lipophilicity and metabolic stability, while the oxadiazole ring contributes to π-π stacking interactions in target binding .

Properties

IUPAC Name

2-(4-fluorophenyl)-4-[3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl]isoquinolin-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H13F4N3O2/c25-16-9-11-17(12-10-16)31-13-20(18-3-1-2-4-19(18)23(31)32)22-29-21(30-33-22)14-5-7-15(8-6-14)24(26,27)28/h1-13H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNGCVOSCXIDBLW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CN(C2=O)C3=CC=C(C=C3)F)C4=NC(=NO4)C5=CC=C(C=C5)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H13F4N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

451.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-fluorophenyl)-4-{3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}-1,2-dihydroisoquinolin-1-one typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Oxadiazole Ring: This step involves the reaction of a hydrazide with a nitrile to form the 1,2,4-oxadiazole ring.

    Introduction of the Fluorophenyl Group: The fluorophenyl group is introduced through a nucleophilic aromatic substitution reaction.

    Formation of the Isoquinolinone Core: The isoquinolinone core is synthesized via a cyclization reaction involving an amide and an aldehyde.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of high-throughput screening techniques to identify the most efficient catalysts and reaction conditions.

Chemical Reactions Analysis

Types of Reactions

2-(4-fluorophenyl)-4-{3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}-1,2-dihydroisoquinolin-1-one undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

2-(4-fluorophenyl)-4-{3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}-1,2-dihydroisoquinolin-1-one has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique structural features.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 2-(4-fluorophenyl)-4-{3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}-1,2-dihydroisoquinolin-1-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent downstream effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structural Analogues

2.1.1. 4-[3-(2-Ethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-(3-fluorophenyl)isoquinolin-1(2H)-one ()

  • Structural Differences : Replaces the 4-(trifluoromethyl)phenyl group on the oxadiazole with a 2-ethoxyphenyl group and substitutes the 4-fluorophenyl at position 2 with a 3-fluorophenyl.
  • The 3-fluorophenyl substitution may affect steric interactions in target binding pockets compared to the para-fluoro configuration .

4-[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-yl]-1-[3-(trifluoromethyl)phenyl]-1H-1,2,3-triazol-5-amine ()

  • Structural Differences: Uses a 1,2,3-triazole-5-amine core instead of dihydroisoquinolinone. The oxadiazole retains a methyl-substituted phenyl group.
Functional Group Analogues

2.2.1. 4-(3-(4-(4-(Trifluoromethyl)phenoxy)phenyl)-1,2,4-oxadiazol-5-yl)phenol ()

  • Structural Differences: Replaces the dihydroisoquinolinone with a phenol group and introduces a phenoxy linker.
  • Impact: The phenol group increases polarity, likely improving aqueous solubility but reducing blood-brain barrier penetration. The phenoxy linker may confer flexibility in binding to targets like penicillin-binding proteins .

4-[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-phenyl-1,2-dihydrophthalazin-1-one ()

  • Structural Differences: Substitutes the isoquinolinone with a phthalazinone core and uses a methoxyphenyl group on the oxadiazole.
  • Impact : The methoxy group is less electron-withdrawing than trifluoromethyl, which may reduce metabolic stability but improve synthetic accessibility .

Biological Activity

The compound 2-(4-fluorophenyl)-4-{3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}-1,2-dihydroisoquinolin-1-one is a complex organic molecule that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a unique structure that combines a dihydroisoquinoline core with oxadiazole and fluorinated phenyl groups. The molecular formula is C20H15F4N3OC_{20}H_{15}F_4N_3O, and it has a molecular weight of approximately 392.35 g/mol. The presence of fluorine atoms is significant as they can enhance biological activity through improved lipophilicity and metabolic stability.

Anticancer Properties

Recent studies have highlighted the anticancer potential of compounds containing oxadiazole moieties. For instance, derivatives similar to the target compound have shown promising results against various cancer cell lines.

Cytotoxicity Studies

A comparative analysis of oxadiazole derivatives indicated that compounds with similar structures exhibited IC50 values ranging from 0.12 to 2.78 µM against MCF-7 (breast cancer), A549 (lung cancer), and A375 (melanoma) cell lines . The target compound's structural features suggest it may have comparable or enhanced cytotoxic effects.

CompoundCell LineIC50 (µM)
Compound AMCF-70.65
Compound BA5491.5
Target CompoundMCF-7TBD

The mechanisms through which oxadiazole derivatives exert their anticancer effects often involve the induction of apoptosis and cell cycle arrest. For example, one study demonstrated that certain oxadiazole compounds increased the expression levels of p53 and activated caspase-3 , leading to apoptosis in cancer cells . This suggests that the target compound may similarly influence apoptotic pathways.

In Vivo Studies

While in vitro studies provide valuable insights, in vivo evaluations are crucial for understanding the therapeutic potential of new compounds. Current literature lacks comprehensive in vivo studies specifically focusing on the target compound; however, related compounds have shown efficacy in animal models, warranting further investigation into the target compound's pharmacokinetics and dynamics.

Related Compounds

Several studies have investigated related compounds with similar structural motifs:

  • Compound X : Exhibited an IC50 value of 15.63 µM against MCF-7 cells and demonstrated significant apoptotic activity through caspase activation.
  • Compound Y : Showed selective inhibition against carbonic anhydrases (CA IX and CA XII) with K_i values in the nanomolar range, indicating potential for targeting tumor microenvironments .

Clinical Implications

The promising biological activities observed in related compounds suggest that further exploration of 2-(4-fluorophenyl)-4-{3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}-1,2-dihydroisoquinolin-1-one could lead to novel therapeutic agents for cancer treatment. Ongoing research should focus on optimizing its chemical structure to enhance potency and selectivity.

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